molecular formula C9H9NO B3019122 2-Phenoxypropanenitrile CAS No. 6437-44-1

2-Phenoxypropanenitrile

Cat. No. B3019122
CAS RN: 6437-44-1
M. Wt: 147.177
InChI Key: MBVIMYRMRHPFKN-UHFFFAOYSA-N
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Description

2-Phenoxypropanenitrile is a chemical compound that is of interest in various fields of chemistry due to its potential applications and unique properties. While the provided papers do not directly discuss 2-Phenoxypropanenitrile, they do provide insights into related compounds and their behaviors, which can be informative for understanding the chemistry of 2-Phenoxypropanenitrile.

Synthesis Analysis

The synthesis of related phenoxy compounds involves various strategies, including electrochemical oxidations and palladium-catalyzed reactions. For instance, the electrochemical behavior of a phenol derivative was investigated, leading to the formation of phenoxenium cation and phenolate anion, suggesting potential electrochemical pathways for synthesizing related compounds . Additionally, a palladium-catalyzed reaction of 2-hydroxy-2-methylpropiophenone with aryl bromides indicates a method for multiple arylation via successive C-C and C-H bond cleavages, which could be adapted for the synthesis of 2-Phenoxypropanenitrile .

Molecular Structure Analysis

The molecular structure of phenoxy derivatives can be elucidated using various spectroscopic techniques and computational studies. For example, the molecular geometry of a phenoxy compound was determined using X-ray crystallography and compared with computational methods, highlighting the importance of such techniques in confirming the structure of synthesized compounds . The crystal and molecular structure of another phenoxy compound revealed a distorted trigonal bipyramidal coordination around the phosphorus atom, which provides insight into the potential geometries of phenoxy compounds .

Chemical Reactions Analysis

Phenoxy compounds can undergo a variety of chemical reactions. The synthesis of 2-methyl-2-((2-methyl-2-phenoxypropanoyl)oxy)propanoic acid derivatives from phenol and substituted phenol demonstrates the reactivity of the phenoxy group in forming new compounds with potential biological activities . Additionally, the formation of phenoxyl radicals and their stabilization in certain molecular frameworks suggests that 2-Phenoxypropanenitrile could also participate in radical-based reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of phenoxy compounds are influenced by their molecular structure. Hindered phenols, for example, have been shown to exhibit significant thermo-oxidative stability, which could be relevant for the antioxidant properties of 2-Phenoxypropanenitrile . The crystal structure of 2-phenoxypropenoic acid, a compound with a similar phenoxy moiety, provides information on the potential solid-state properties of 2-Phenoxypropanenitrile, such as hydrogen bonding and molecular orientation .

properties

IUPAC Name

2-phenoxypropanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO/c1-8(7-10)11-9-5-3-2-4-6-9/h2-6,8H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBVIMYRMRHPFKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C#N)OC1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Phenoxypropanenitrile

CAS RN

6437-44-1
Record name 2-phenoxypropanenitrile
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture of phenol (18.8 g.) and anhydrous potassium carbonate (25 g.) in dry ethyl methyl ketone (35 ml.) was stirred and heated to reflux, during the dropwise addition of a solution of 2-chloropropionitrile (19.7 g.) in dry ethyl methyl ketone (15 ml.) containing finely-powdered potassium iodide (0.5 g.). The addition took 20 minutes. Stirring and heating were continued for a total of 2 hours after which the mixture was cooled, poured into water (200 ml.) and extracted with ether (200, 75 and 75 ml.). The combined ether extract was washed several times with 2N-sodium hydroxide to remove phenol, dried over anhydrous sodium sulphate, and evaporated. The residue was distilled under water-pump vacuum to give pure 2-phenoxypropionitrile, b.p. 117°-118°/13 mm.
Quantity
18.8 g
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
35 mL
Type
solvent
Reaction Step One
Quantity
19.7 g
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
solvent
Reaction Step Two
Quantity
0.5 g
Type
reactant
Reaction Step Three
Name
Quantity
200 mL
Type
solvent
Reaction Step Four

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